
Phenyl-5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-sulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
Thiazoles are synthesized by researchers who have created compounds containing the thiazole ring with variable substituents as target structures . For example, Guzeldemirci and Kucukbasmac synthesized a series of 2-alkyl/arylamino-5-((6-(4 bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles derivatives .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of thiazoles can vary depending on the substituents at position-2 and -4 . For instance, compounds 67, [5-(5-methyl-2-phenyl-thiazol-4-yl)-3H-[1,3,4]oxadiazole-2-thione and 68, ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate, showed better activity with 60.71 and 64.28 % inhibition, respectively .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine substituierten Derivate sind eine sehr wichtige Klasse heterocyclischer Verbindungen, die interessante Anwendungen im Bereich der medizinischen Chemie aufweisen . Sie besitzen eine breite Palette therapeutischer Eigenschaften mit vielfältigen Anwendungen in der medizinischen Chemie .
Entzündungshemmend
Verbindungen, die den Thiophenkern enthalten, sollen entzündungshemmende Eigenschaften besitzen . Dies macht sie potenziell nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind.
Antipsychotisch
Es wurde festgestellt, dass Thiophenderivate auch antipsychotische Wirkungen haben . Dies deutet auf mögliche Anwendungen bei der Behandlung psychiatrischer Störungen hin.
Antifungal
Thiophen- und Thiazolderivate sollen antifungale Eigenschaften besitzen . Dies deutet auf eine mögliche Verwendung bei der Behandlung von Pilzinfektionen hin.
Antikrebsmittel
Sowohl Thiophen- als auch Thiazolderivate sollen Antikrebseigenschaften besitzen . Dies deutet auf mögliche Anwendungen in der Krebstherapie hin.
Materialwissenschaft
Thiophenderivate sollen interessante Anwendungen in der Materialwissenschaft besitzen . Beispielsweise zeigte eine Verbindung mit einem Thiophenring reversible Photochromie, wobei reversible Cyclisierungs- und Cycloreversionsreaktionen beim abwechselnden Bestrahlen mit UV- und sichtbarem Licht in Lösung abliefen
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate in lab experiments is its ability to selectively target cancer cells or fungal pathogens without affecting healthy cells or crops. Another advantage is its potential use in a variety of applications, including medicine, agriculture, and materials science.
One limitation of using Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate in lab experiments is its relatively high cost compared to other compounds. Another limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate. In medicine, further studies are needed to determine its efficacy as an anti-cancer and anti-inflammatory agent, as well as its potential use in treating neurodegenerative diseases.
In agriculture, future research could focus on optimizing the use of Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate as a fungicide or herbicide, as well as studying its potential impact on the environment.
In materials science, future research could focus on developing more efficient and cost-effective organic electronic devices using Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate as a key component.
Conclusion
Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate is a chemical compound with potential applications in various scientific fields, including medicine, agriculture, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and impact.
Synthesemethoden
The synthesis of Phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with thiophene-2-sulfonyl chloride to produce the final product.
Eigenschaften
IUPAC Name |
phenyl 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S3/c1-10-15-12(9-19-10)13-7-8-14(20-13)21(16,17)18-11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZDPGJIAMGRIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

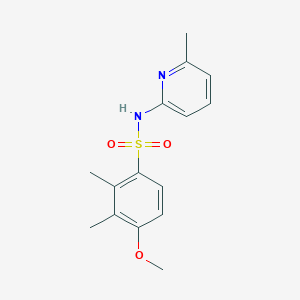

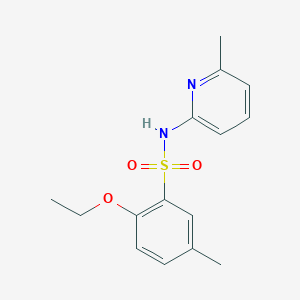
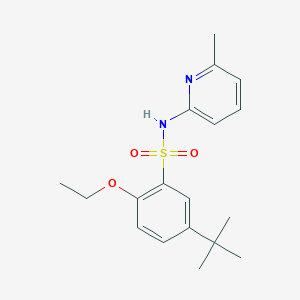
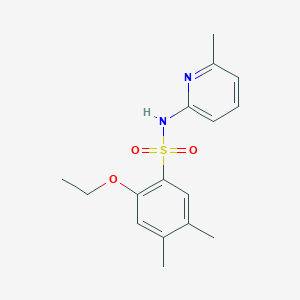
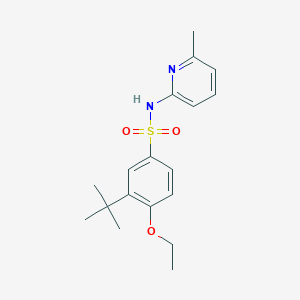
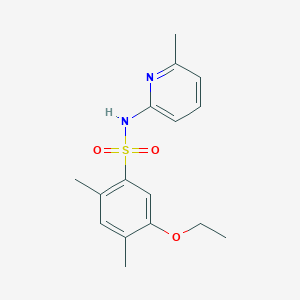
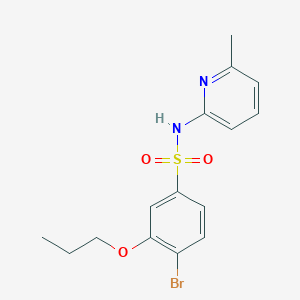
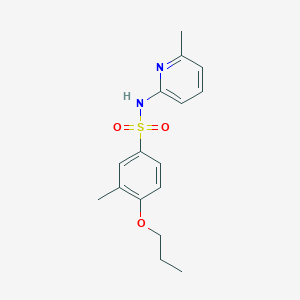
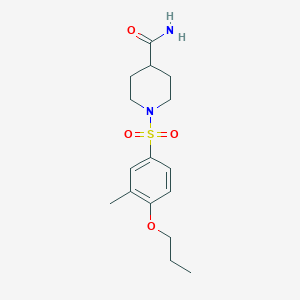
![1-[(5-Isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513495.png)

![1-[(2-Butoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513498.png)
![1-[(4-Butoxy-3-isopropylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B513499.png)